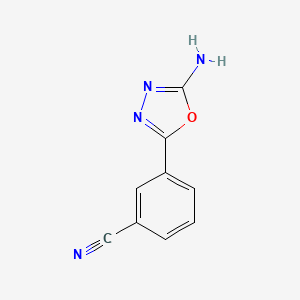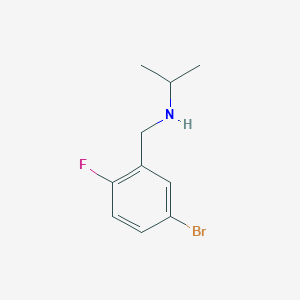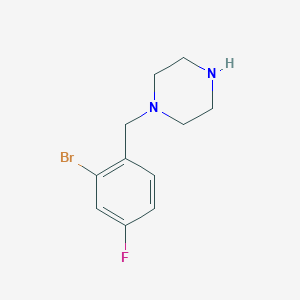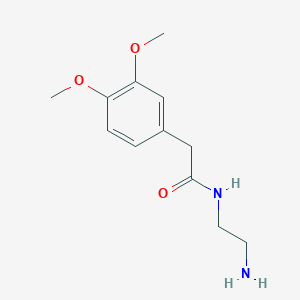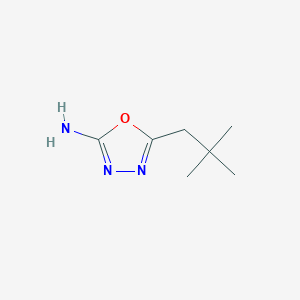
7-メチル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine (7-MeTHB) is a unique chemical compound found in many plants, fungi, and bacteria. It is an important pharmacological agent due to its wide range of biological activities. 7-MeTHB has been studied extensively in recent years, and its potential therapeutic applications are being explored in multiple areas, including cancer, infectious disease, and neurological disorders.
科学的研究の応用
化学的性質と識別
“7-メチル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン”は、CAS番号: 1267419-75-9の化学化合物です . 分子量は163.22であり、IUPAC名は一般名と同じです . この化合物は通常、室温で保管され、粉末状で入手できます .
合成と特性評価
“7-メチル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン”を含むさまざまなベンゾオキサゼピン誘導体は、IR、NMR、GC-MS、および微量分析を使用して合成および特性評価されています . 類似化合物の単結晶X線構造は、文献で議論されています .
抗癌活性
いくつかのベンゾオキサゼピン誘導体は、乳癌細胞における抗癌特性について評価されています . 特定の化合物は、良性(MCF-7)および転移性(MDA-MB-231)乳癌細胞の両方において強力な細胞毒性を示しました . これらの化合物は、MCF-7細胞に対してより選択的であり、そのうちの1つは、このシリーズで最も強力な化合物(IC50= 15 µM)でした . さらなる調査の結果、これらの化合物はG2/M期で細胞周期を停止させ、非癌性乳癌細胞株であるMCF-10Aに対して限定的な毒性を示すことがわかりました .
市販性
“7-メチル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン”は市販されており、さまざまな化学薬品サプライヤーから購入できます . 価格は、数量とサプライヤーによって異なる場合があります .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Benzoxazepine derivatives, a class to which this compound belongs, have been evaluated for their anticancer properties in breast cancer cells .
Mode of Action
Certain benzoxazepine derivatives have shown potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells . These compounds were found to induce cell cycle arrest in the G2/M phase .
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase suggests that it may interfere with the cell division process .
Result of Action
Certain benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase, suggesting a potential antiproliferative effect on cancer cells .
生化学分析
Biochemical Properties
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes. Additionally, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine may also bind to specific receptors, altering their signaling pathways and contributing to its biochemical effects.
Cellular Effects
The effects of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it has demonstrated the ability to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Furthermore, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine can affect the expression of genes involved in critical cellular processes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine have been observed to change over time. This compound exhibits stability under specific conditions, but it may undergo degradation under certain circumstances . Long-term studies have shown that prolonged exposure to 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine can lead to sustained effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects are crucial for understanding the potential long-term implications of using this compound in various applications.
Dosage Effects in Animal Models
The effects of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into different metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine may affect metabolic flux and alter the levels of specific metabolites, further impacting cellular and physiological functions.
Transport and Distribution
The transport and distribution of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cells. Once inside the cells, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine may interact with intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-4-10-9(7-8)11-5-2-6-12-10/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJCGUWQRNXXSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)
